Cas no 485320-32-9 (2-Bromo-4-(3-bromophenyl)-1-butene)
2-Bromo-4-(3-bromophenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-(3-bromobut-3-enyl)benzene
- 2-Bromo-4-(3-bromophenyl)-1-butene
- 2-Bromo-4-(3-bromophenyl)but-1-ene
- 1-bromo-3-(3-bromobut-3-en-1-yl)benzene
- 3-(3-Bromobut-3-en-1-yl)bromobenzene
- AG-F-64319
- CTK4J0872
- KB-168913
- OR01865
-
- MDL: MFCD00671881
- Inchi: InChI=1S/C10H10Br2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
- InChI Key: LCASVCVXQDBMGE-UHFFFAOYSA-N
- SMILES: C=C(CCC1=CC(=CC=C1)Br)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
2-Bromo-4-(3-bromophenyl)-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200073-2g |
2-bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200073-5g |
2-bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| TRC | B084475-250mg |
2-Bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B084475-500mg |
2-Bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 500mg |
$ 605.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622211-1g |
1-Bromo-3-(3-bromobut-3-en-1-yl)benzene |
485320-32-9 | 98% | 1g |
¥5182.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622211-2g |
1-Bromo-3-(3-bromobut-3-en-1-yl)benzene |
485320-32-9 | 98% | 2g |
¥7735.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622211-5g |
1-Bromo-3-(3-bromobut-3-en-1-yl)benzene |
485320-32-9 | 98% | 5g |
¥22060.00 | 2024-05-11 | |
| Crysdot LLC | CD12068672-1g |
2-Bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 95+% | 1g |
$381 | 2024-07-24 | |
| Crysdot LLC | CD12068672-5g |
2-Bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 95+% | 5g |
$1156 | 2024-07-24 | |
| A2B Chem LLC | AG25587-1g |
2-Bromo-4-(3-bromophenyl)-1-butene |
485320-32-9 | 97% | 1g |
$548.00 | 2024-04-19 |
2-Bromo-4-(3-bromophenyl)-1-butene Suppliers
2-Bromo-4-(3-bromophenyl)-1-butene Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-Bromo-4-(3-bromophenyl)-1-butene
Chemical Profile of 2-Bromo-4-(3-bromophenyl)-1-butene (CAS No. 485320-32-9)
2-Bromo-4-(3-bromophenyl)-1-butene, identified by its Chemical Abstracts Service (CAS) number 485320-32-9, is a specialized organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This molecule, featuring a brominated butene backbone with a phenyl substituent, presents unique structural and functional attributes that make it valuable for various chemical transformations and applications.
The molecular structure of 2-Bromo-4-(3-bromophenyl)-1-butene consists of a four-carbon chain (butene) with a bromine atom at the second carbon position and a phenyl ring attached to the fourth carbon. The presence of two bromine atoms introduces reactivity suitable for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing complex organic molecules. Additionally, the phenyl substituent enhances the compound's interaction with biological targets, making it a candidate for drug discovery initiatives.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting enzyme-catalyzed reactions. 2-Bromo-4-(3-bromophenyl)-1-butene has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Its brominated structure allows for facile introduction of other functional groups, enabling the creation of libraries of compounds for high-throughput screening. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity to protein targets.
Moreover, the compound's reactivity has been leveraged in materials science applications. For instance, researchers have utilized 2-Bromo-4-(3-bromophenyl)-1-butene to synthesize polymers with tailored properties. The bromine atoms serve as handles for polymerization reactions, leading to materials with specific mechanical and thermal characteristics. These polymers find applications in coatings, adhesives, and electronic components where precise control over molecular architecture is essential.
The synthesis of 2-Bromo-4-(3-bromophenyl)-1-butene typically involves bromination and coupling reactions starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been optimized to improve yield and purity. Recent advancements in flow chemistry have further streamlined its production, enabling scalable synthesis for industrial applications.
From a medicinal chemistry perspective, the structural features of 2-Bromo-4-(3-bromophenyl)-1-butene make it an attractive scaffold for designing novel therapeutic agents. Its ability to undergo selective functionalization allows medicinal chemists to modulate pharmacokinetic properties and target specificity. Preclinical studies have highlighted its potential in modulating signaling pathways associated with inflammation and metabolic disorders.
The compound's role in research extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been investigated as intermediates for herbicides and fungicides due to their ability to interfere with essential biological processes in pathogens. This dual functionality underscores its versatility as a building block in synthetic chemistry.
In conclusion, 2-Bromo-4-(3-bromophenyl)-1-butene (CAS No. 485320-32-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural attributes enable diverse applications in drug discovery, materials science, and industrial chemistry. As research continues to uncover new methodologies for its utilization, its importance is expected to grow further.
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